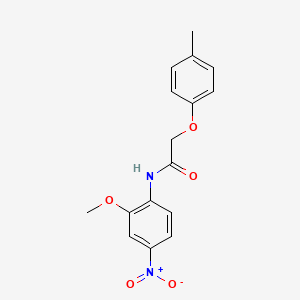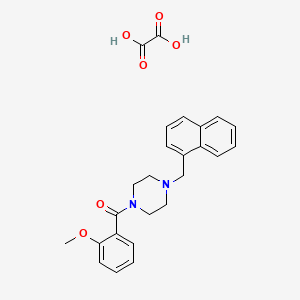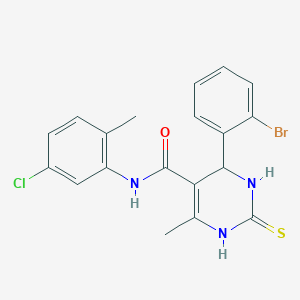
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.36 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is not fully understood. However, studies have shown that N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide also activates the caspase cascade, which leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been shown to improve the performance of organic field-effect transistors (OFETs) by acting as a dopant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is its simple and efficient synthesis method. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide can be synthesized using readily available starting materials and simple reaction conditions. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has also shown potential for various applications, including organic electronics and cancer therapy.
However, there are also some limitations associated with N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is a relatively new compound, and its properties and applications are still being explored. Further research is needed to fully understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide and its potential applications. Additionally, N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide may have some limitations in terms of its stability and toxicity, which need to be investigated further.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide. One potential direction is to explore its applications in the field of organic electronics. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has shown potential as a dopant in OFETs, and further research could lead to the development of new organic semiconductors for electronic devices.
Another future direction is to investigate the potential of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide as a cancer therapy. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research could lead to the development of new cancer treatments.
Finally, future research could focus on the optimization of the synthesis method for N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide. The current synthesis method is relatively simple and efficient, but further optimization could lead to higher yields and improved purity of the compound.
Métodos De Síntesis
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methoxy-4-nitroaniline with 4-methylphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to obtain N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields. One of the major applications of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is in the field of organic electronics. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been used as a dopant in organic field-effect transistors (OFETs) to improve their performance. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been used as a building block in the synthesis of new organic semiconductors for electronic devices.
Another area of research where N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has shown potential is in the field of cancer therapy. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-8-5-12(18(20)21)9-15(14)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUZECJALFFDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-morpholinyl)propyl]-5-nitro-8-quinolinamine](/img/structure/B5155140.png)
![1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5155171.png)

![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)

![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)
![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)

![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)